
(2-Fluoro-3-iodophenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-iodophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6FIN2·HCl. This compound is characterized by the presence of both fluorine and iodine substituents on a phenyl ring, along with a hydrazine group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-iodophenyl)hydrazine hydrochloride typically involves the halogenation of phenylhydrazine derivatives. One common method includes the reaction of 2-fluoroaniline with iodine and hydrazine under controlled conditions to introduce the iodine and hydrazine groups onto the phenyl ring. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the halogenation and hydrazine formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2-Fluoro-3-iodophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Aplicaciones Científicas De Investigación
(2-Fluoro-3-iodophenyl)hydrazine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-3-iodophenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine and iodine substituents can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
- (2-Fluoro-4-iodophenyl)hydrazine hydrochloride
- (3-Fluoro-2-iodophenyl)hydrazine hydrochloride
- (2-Fluoro-3-bromophenyl)hydrazine hydrochloride
Comparison: (2-Fluoro-3-iodophenyl)hydrazine hydrochloride is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to other similar compounds. The presence of both halogens in ortho positions relative to the hydrazine group provides distinct steric and electronic effects, making it a valuable compound in various applications.
Propiedades
Número CAS |
2807683-13-0 |
|---|---|
Fórmula molecular |
C6H7ClFIN2 |
Peso molecular |
288.49 g/mol |
Nombre IUPAC |
(2-fluoro-3-iodophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6FIN2.ClH/c7-6-4(8)2-1-3-5(6)10-9;/h1-3,10H,9H2;1H |
Clave InChI |
XXBGCFZBUNHSFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)F)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


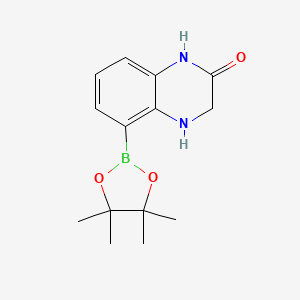
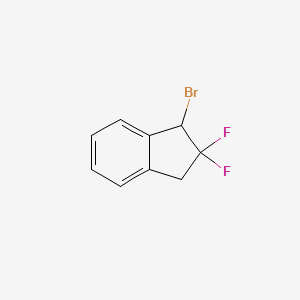


![tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13464544.png)
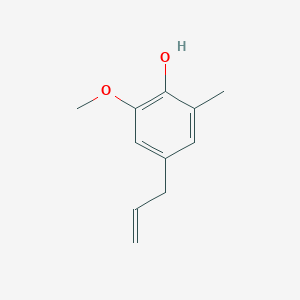

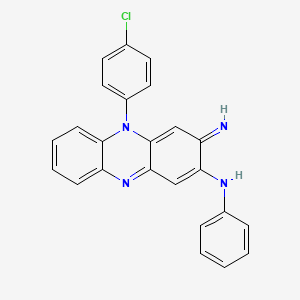
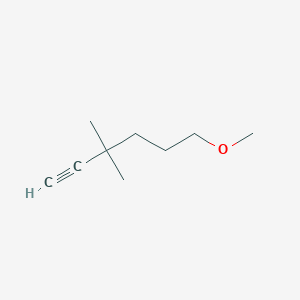
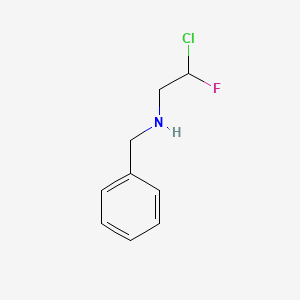
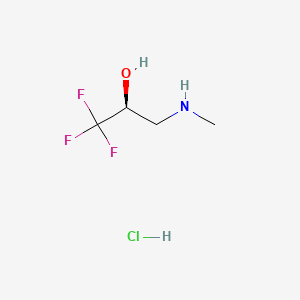
![1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane](/img/structure/B13464582.png)


